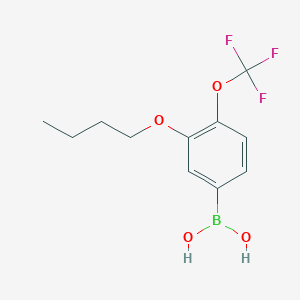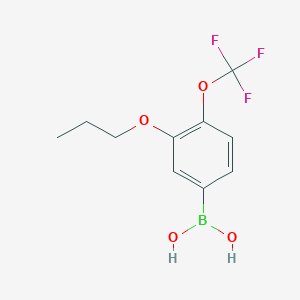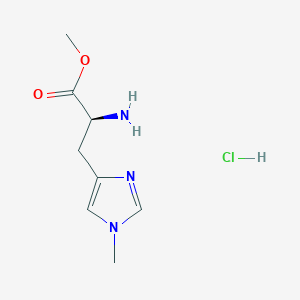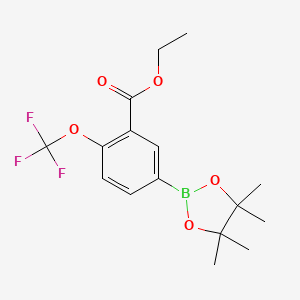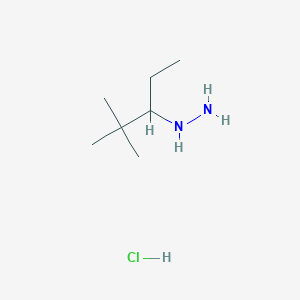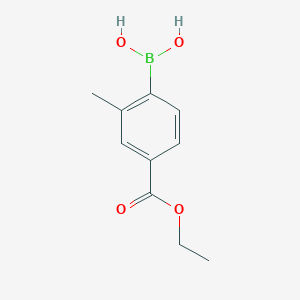
4-(Ethoxycarbonyl)-2-methylphenylboronic acid; 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-2-methylphenylboronic acid is a type of organic compound . It is part of the Thermo Scientific Chemicals product portfolio . The IUPAC name for this compound is [4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid and its molecular formula is C10H13BO4 .
Molecular Structure Analysis
The molecular structure of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid consists of a phenyl ring (a cyclic group of six carbon atoms) with a boronic acid group and an ethoxycarbonyl group attached . The InChI Key for this compound is RDIRUZGSOKLANG-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Ethoxycarbonyl)-2-methylphenylboronic acid are not available, boronic acids in general are known to be involved in various types of reactions. For instance, they can participate in oxidative hydroxylation for the preparation of phenols .Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies Design
4-(Ethoxycarbonyl)-2-methylphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. It has been involved in forming complexes through hydrogen bonding interactions, demonstrating its utility in creating novel molecular structures and understanding hydrogen bonding dynamics in supramolecular chemistry (Pedireddi & Seethalekshmi, 2004).
Fluorescent Probes for Monosaccharides
This compound is also utilized in synthesizing fluorescent probes sensitive to monosaccharides. By incorporating it into a borondipyrromethene (BDP) dye derivative, researchers have developed a probe that selectively recognizes D-fructose, D-galactose, and D-glucose. This application underscores the compound's potential in bioanalytical chemistry for monitoring sugar levels in various biological and environmental samples (Haiyu, 2014).
Crystal Structure and Spectroscopy
The structural properties of related ethoxycarbonyl phenylboronic acid derivatives have been extensively studied through X-ray crystallography, spectroscopy, and DFT calculations. These studies provide insights into the molecular and electronic structure of these compounds, facilitating their application in materials science and molecular engineering (Venkatesan et al., 2016).
Enantioselective Recognition
Research indicates that derivatives of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid can be used for the enantioselective recognition of amines. This application is crucial in chiral chemistry, where the selective identification and separation of enantiomers are vital for pharmaceuticals and other industries (Ghosn & Wolf, 2011).
Catalytic Activity and Synthesis
Its derivatives have been explored for catalytic activities, such as in the ligand-free hydroxylation of phenylboronic acids and the reduction of dyes at room temperature. These findings demonstrate the compound's versatility and potential in catalysis and environmental remediation (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Wirkmechanismus
Target of Action
4-(Ethoxycarbonyl)-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the carbon atoms in the molecules that it reacts with.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-(Ethoxycarbonyl)-2-methylphenylboronic acid acts as an organoboron reagent . It undergoes transmetalation, a process where it transfers a nucleophilic organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 4-(Ethoxycarbonyl)-2-methylphenylboronic acid doesn’t directly affect any biochemical pathways as it’s primarily used in synthetic organic chemistry . .
Result of Action
The main result of the action of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Eigenschaften
IUPAC Name |
(4-ethoxycarbonyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBVSJUFMSDTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


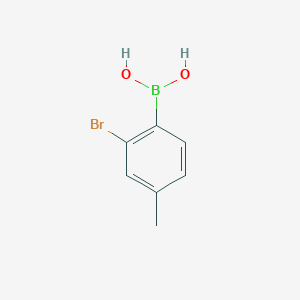
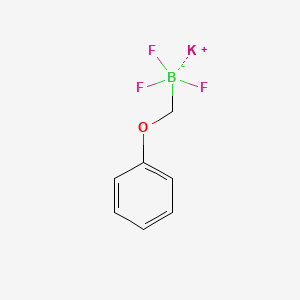
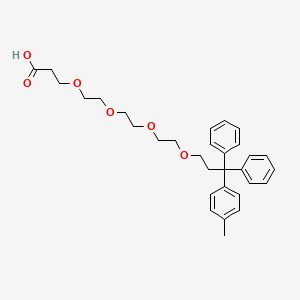
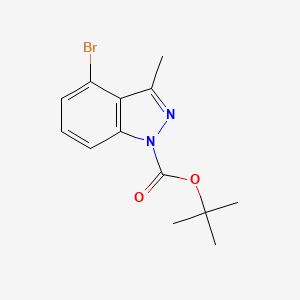

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

